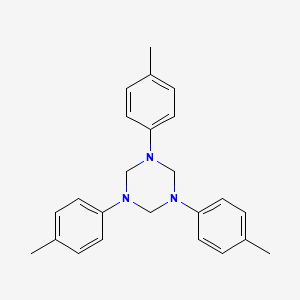

s-Triazine, hexahydro-1,3,5-tri-p-tolyl-

Description

Significance of the Hexahydro-1,3,5-triazine Core in Organic Synthesis and Material Science

The hexahydro-1,3,5-triazine core is a valuable building block in organic synthesis, primarily due to its utility as a precursor for a variety of functionalized molecules. These compounds are typically synthesized through the condensation reaction of an amine and formaldehyde (B43269). chemspider.com The reactivity of the ring system allows for modifications, making it a key intermediate in the synthesis of more complex molecular architectures.

In materials science, the triazine core is integral to the development of novel polymers and functional materials. The presence of multiple nitrogen atoms allows for the formation of strong intermolecular interactions, such as hydrogen bonds, which can influence the macroscopic properties of the resulting materials. nih.gov Furthermore, their thermal stability and ability to form robust networks make them suitable for applications in high-performance polymers and coatings.

Overview of N-Substituted Hexahydro-1,3,5-triazines

The properties and applications of hexahydro-1,3,5-triazines are largely dictated by the nature of the substituents on the nitrogen atoms. N-substituted derivatives are generally more stable than the parent, unsubstituted compound. chemspider.com The substituents can be varied to include alkyl, aryl, acyl, and other functional groups, which in turn modulates the electronic and steric properties of the molecule.

For instance, N,N',N''-triacyltriazines, which possess acyl groups on the nitrogen atoms, are synthesized from the reaction of hexamethylenetetraamine with acid chlorides or the condensation of amides with formaldehyde. chemspider.com These derivatives have found applications in various chemical transformations. Another important class includes those that can act as tridentate ligands, known as triazacyclohexanes (TACH), which can coordinate with metal ions to form stable complexes. chemspider.com The diverse range of possible N-substitutions allows for the fine-tuning of the molecule's properties for specific applications, from pharmaceuticals to material science.

Specific Academic Relevance of Hexahydro-1,3,5-tri-p-tolyl-s-triazine and Related Derivatives

s-Triazine, hexahydro-1,3,5-tri-p-tolyl- is a specific derivative where each nitrogen atom of the hexahydro-1,3,5-triazine ring is substituted with a p-tolyl group. This substitution imparts distinct properties to the molecule, making it a subject of academic and industrial research.

Synthesis and Characterization: The synthesis of hexahydro-1,3,5-tri-p-tolyl-s-triazine typically involves the condensation of p-toluidine (B81030) with formaldehyde. The crude product can be purified by recrystallization from solvents like toluene (B28343) or ethyl acetate (B1210297) to achieve high purity. Spectroscopic techniques are crucial for its characterization. In ¹H NMR spectroscopy, the protons on the triazine ring typically appear in the range of δ 3.8–4.2 ppm, while the methyl protons of the p-tolyl groups are observed around δ 2.3 ppm. Mass spectrometry can be used to confirm the molecular weight of the compound, with the molecular ion peak appearing at an m/z of 357.5.

Applications in Corrosion Inhibition: One of the notable areas of research for this compound is its application as a corrosion inhibitor for steel. The nitrogen atoms in the triazine ring and the aromatic rings of the p-tolyl substituents can act as active sites for adsorption onto the metal surface. The presence of the methyl group on the p-tolyl substituent can enhance hydrophobic interactions, leading to better surface coverage and improved corrosion protection. Density functional theory (DFT) studies have been employed to understand the adsorption mechanism and have shown that p-tolyl-substituted derivatives exhibit a moderate adsorption energy.

While direct research on the antimicrobial properties of hexahydro-1,3,5-tri-p-tolyl-s-triazine is not extensively documented in the provided results, related hexahydro-1,3,5-triazine derivatives have shown antimicrobial activity. For example, hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine exhibits broad-spectrum antimicrobial properties due to its ability to release formaldehyde. The lipophilic nature of the p-tolyl derivative suggests it might be more suitable for applications in non-polar environments.

Below are data tables summarizing key information for s-Triazine, hexahydro-1,3,5-tri-p-tolyl- and a related compound for comparison.

Table 1: Physicochemical Properties of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-

| Property | Value |

|---|---|

| IUPAC Name | 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane |

| CAS Number | 6639-47-0 |

| Molecular Formula | C₂₄H₂₇N₃ |

| Molecular Weight | 357.5 g/mol |

| Appearance | Solid |

Table 2: Spectroscopic Data for s-Triazine, hexahydro-1,3,5-tri-p-tolyl-

| Technique | Observed Signals |

|---|---|

| ¹H NMR | δ 3.8–4.2 ppm (triazine ring protons), δ 2.3 ppm (p-tolyl methyl protons) |

| Mass Spectrometry | m/z 357.5 (Molecular Ion Peak) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6639-47-0 |

|---|---|

Molecular Formula |

C24H27N3 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1,3,5-tris(4-methylphenyl)-1,3,5-triazinane |

InChI |

InChI=1S/C24H27N3/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3 |

InChI Key |

UAJWDYLSRSNGFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydro 1,3,5 Tri P Tolyl S Triazine and Analogues

Classical Condensation Reactions: p-Toluidine (B81030) and Formaldehyde (B43269) Routes

The foundational method for synthesizing hexahydro-1,3,5-tri-p-tolyl-s-triazine involves the direct condensation of p-toluidine with formaldehyde. wikipedia.org This reaction proceeds via the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines from a primary amine and formaldehyde. wikipedia.org The parent compound, hexahydro-1,3,5-triazine, is an intermediate in the reaction between formaldehyde and ammonia. wikipedia.org

Reaction Conditions and Optimization

The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include temperature, solvent, and reaction time. For instance, the synthesis of related hexahydro-s-triazine derivatives using cyanuric chloride as a precursor is performed in anhydrous solvents like THF or DCM at controlled temperatures of 0–5°C to minimize side reactions. While not a direct synthesis of the title compound from p-toluidine and formaldehyde, this highlights the importance of temperature and solvent control in triazine ring formation.

A study on the condensation of p-toluidine and formaldehyde in cold, dilute hydrochloric acid solution led to the isolation of several bases, demonstrating the influence of acidic aqueous media on the reaction's course. lookchem.com The reaction temperature is a critical factor; for example, in the production of hexahydro-1,3,5-trialkanoyl-s-triazines, a temperature range of 60°C to 120°C is preferred. google.com To further refine the process and improve yields, optimization of factors such as pH can be crucial, as demonstrated in the synthesis of hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145). researchgate.net

Table 1: Key Parameters in Hexahydro-1,3,5-triazine Synthesis

| Parameter | Optimal Range/Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 0°C - 120°C | Influences reaction rate and minimizes side product formation. google.com |

| Solvent | Anhydrous or inert organic solvents | Reduces side reactions and facilitates product isolation. |

| pH/Catalyst | Acidic conditions | Promotes cyclization and can influence product distribution. lookchem.com |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Affects product yield and selectivity. |

Role of Stoichiometry in Product Yield and Selectivity

The stoichiometry of the reactants, specifically the molar ratio of p-toluidine to formaldehyde, plays a pivotal role in determining the yield and selectivity of the desired hexahydro-1,3,5-tri-p-tolyl-s-triazine. In the synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines, a 3:3 molar ratio of amine to formaldehyde is theoretically required for the formation of the triazine ring. wikipedia.org

Deviations from this ideal stoichiometry can lead to the formation of byproducts. For example, in related syntheses of hexahydro-1,3,5-triacyl-s-triazines, employing about 2 or more moles of formaldehyde equivalent per mole of the amide, in conjunction with a specific amount of catalyst, was found to be preferable. google.com Research on the condensation of p-toluidine with formaldehyde in acidic solutions has shown that increasing the proportion of formaldehyde can lead to a greater degree of methylation on the p-toluidine molecules rather than necessarily increasing the yield of the primary condensation product. lookchem.com This underscores the delicate balance required in reactant ratios to favor the formation of the desired triazine ring over other potential reaction pathways.

Catalytic Approaches in Hexahydrotriazine Synthesis

To enhance the efficiency and selectivity of hexahydrotriazine synthesis, various catalytic systems have been developed. These approaches primarily utilize acid catalysts to facilitate the cyclocondensation reaction.

Acid-Catalyzed Cyclocondensation Systems

Acid catalysis is a cornerstone of modern hexahydrotriazine synthesis, promoting the key bond-forming steps in the cyclization process. researchgate.net Both homogeneous and heterogeneous acid catalysts have been explored to improve reaction rates and yields.

Aryl sulfonic acids, such as p-toluenesulfonic acid (PTSA), have emerged as effective catalysts for the synthesis of hexahydro-1,3,5-triacyl-s-triazines. google.comresearchgate.net It has been discovered that the catalytic effectiveness of aryl sulfonic acids is significantly enhanced when they contain a small percentage of sulfuric acid, typically between 0.5% and 7.0%. google.com Pure aryl sulfonic acid on its own is less effective. google.com The presence of a small amount of water (up to 10%) can be tolerated, with optimal results often achieved with 0 to 2.5% water. google.com The amount of this mixed catalyst system is not highly critical, with 1 to 10 parts per 100 parts of the nitrile reactant being generally sufficient. google.com These catalysts have demonstrated higher rates of hydrolysis in related reactions compared to mineral acids like sulfuric acid, which is attributed to better interaction with the organic substrates. researchgate.net

Table 2: Comparison of Catalytic Systems

| Catalyst System | Key Features | Advantages |

|---|---|---|

| Aryl Sulfonic Acid / H₂SO₄ | Mixture of aryl sulfonic acid and a small amount of sulfuric acid (0.5-7.0%). google.com | Overcomes deficiencies of using sulfuric acid alone, leading to improved yields and product properties. google.com |

| Recyclable Solid Acid Catalysts | Heterogeneous catalysts like starch sulfuric acid. | Environmentally friendly, reusable, and simplifies product purification. |

In a move towards greener and more sustainable chemical processes, recyclable solid acid catalysts have been investigated for triazine synthesis. These catalysts offer advantages such as ease of separation from the reaction mixture and the potential for reuse, reducing waste and cost. While specific examples for the synthesis of hexahydro-1,3,5-tri-p-tolyl-s-triazine are not prevalent in the provided search results, the use of catalysts like starch sulfuric acid represents a promising avenue. Starch sulfuric acid is a biodegradable and reusable solid acid catalyst that has been effectively used in other organic transformations. The development of such recyclable catalysts aligns with the principles of green chemistry. rsc.org The application of solid acid catalysts like ZnAlMCM-41 has been shown to be effective and reusable in the related Prins cyclization reaction, highlighting the potential of heterogeneous catalysis in similar condensation reactions. rsc.org Furthermore, the concept of recyclable thermoset polymers containing reversible hexahydro-s-triazine structures, which can be degraded under mild conditions, points to the growing interest in the sustainability of triazine-based materials. repec.org

Base-Catalyzed Methods (e.g., Triethylamine-Promoted Reactions)

Base catalysis is a common approach to promote the condensation reaction between aromatic amines and formaldehyde. Triethylamine (B128534) (Et₃N) has been effectively used as a catalyst for the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines. google.com These reactions, which fall under the category of Mannich reactions, are often carried out under mild conditions. google.com The base facilitates the key steps of the reaction mechanism, leading to the formation of the desired triazine product. Research has shown that while the reaction can proceed with simple stirring, the yields and reaction times are often suboptimal compared to more advanced techniques. google.com

One study systematically investigated the role of triethylamine as a catalyst in the synthesis of 1,3,5-tri-p-tolyl-hexahydro-1,3,5-triazine from p-toluidine and aqueous formaldehyde, comparing conventional stirring with ultrasound-assisted methods. The results highlighted the efficiency gains offered by advanced energy sources. google.com

| Method | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Stirring | Et₃N (Triethylamine) | 120 | 72 | google.com |

| Ultrasound | Et₃N (Triethylamine) | 20 | 92 | google.com |

Metal-Catalyzed Cyclotrimerization of Nitriles for Triazine Rings

An alternative route to the formation of a triazine core involves the cyclotrimerization of nitriles. It is crucial to note that this method typically yields aromatic 1,3,5-triazines, not their hexahydro (saturated) analogues. google.comresearchgate.net For instance, the metal-catalyzed cyclotrimerization of p-tolunitrile (B1678323) would produce 2,4,6-tri(p-tolyl)-1,3,5-triazine. researchgate.net

Various metal-based catalysts have been developed for this transformation. Low-valent titanium species, for example, have been shown to effectively catalyze the cyclotrimerization of benzonitrile (B105546) and its derivatives. researchgate.net In one approach, a catalytic system composed of a titanium chlorido complex and magnesium was used to synthesize 2,4,6-triaryl-1,3,5-triazines. researchgate.net Another strategy involves using silica-supported Lewis acids like zinc chloride (ZnCl₂), which can facilitate the reaction under thermal heating or microwave irradiation. google.com

| Nitrile Substrate | Catalytic System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Tolunitrile | Titanium Chlorido Complex / Mg | Toluene (B28343), 100 °C, 24h | 2,4,6-tri(p-tolyl)-1,3,5-triazine | 81 | researchgate.net |

| Benzonitrile | SiO₂-supported ZnCl₂ / Piperidine | 200 °C, 24h | 2,4,6-triphenyl-1,3,5-triazine | Good | google.com |

| Benzonitrile | SiO₂-supported ZnCl₂ / Piperidine | Microwave (210W -> 150W), 30 min | 2,4,6-triphenyl-1,3,5-triazine | Good | google.com |

Advanced Synthetic Techniques

In line with the principles of green chemistry, advanced techniques have been applied to the synthesis of hexahydro-1,3,5-triazines to improve efficiency, reduce reaction times, and minimize the use of hazardous solvents. nih.govresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful tool for accelerating the synthesis of 1,3,5-triaryl-hexahydrotriazines. google.comnih.gov This sonochemical approach significantly enhances reaction rates, leading to higher yields in shorter timeframes compared to conventional stirring methods. google.comnih.gov The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which promotes the condensation of aryl amines with formaldehyde. nih.gov

Studies have demonstrated that ultrasound provides an efficient, clean, and rapid methodology for producing various 1,3,5-hexahydrotriazine derivatives. nih.govresearchgate.net For the synthesis of the p-tolyl derivative, using a mixture of water and ethanol (B145695) as the solvent under ultrasonic conditions has been found to be highly effective, achieving yields greater than 90% in as little as 20 minutes. google.comnih.gov

Solvent-Free Methodologies

Developing solvent-free synthetic routes is a key goal in green chemistry. While specific reports on the solvent-free synthesis of hexahydro-1,3,5-tri-p-tolyl-s-triazine from p-toluidine and formaldehyde are not widely available, related precedents suggest its feasibility. The condensation of aromatic aldehydes and other nucleophiles has been successfully achieved under solvent-free conditions using a solid acid catalyst like p-toluenesulfonic acid at room temperature. researchgate.net Furthermore, microwave irradiation has been employed for the solvent-free synthesis of other nitrogen-containing heterocycles, such as 1,3-benzoxazines, from similar components. cyberleninka.ru

These examples indicate a strong potential for developing a solvent-free methodology for the target compound, likely involving the neat reaction of p-toluidine and a solid form of formaldehyde (paraformaldehyde) with an appropriate catalyst. As an alternative green approach, syntheses conducted in aqueous media have also been reported for related triazine compounds. researchgate.netscholaris.ca

Mechanistic Investigations of Hexahydro-1,3,5-tri-p-tolyl-s-triazine Formation

The formation of the hexahydro-1,3,5-triazine ring from an amine and formaldehyde is well-understood to proceed through a classic acid- or base-catalyzed condensation pathway. wikipedia.orgmdpi.com

Stepwise Formation via Iminium Intermediates (Mannich Reaction Pathways)

The synthesis of hexahydro-1,3,5-tri-p-tolyl-s-triazine is a textbook example of a Mannich reaction. cyberleninka.rugoogle.com The mechanism involves a stepwise process initiated by the reaction between the primary amine (p-toluidine) and formaldehyde.

The key steps in the pathway are:

Iminium Ion Formation: The reaction begins with the nucleophilic attack of the nitrogen atom of p-toluidine on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to form a highly electrophilic N-p-tolylmethaniminium ion.

Nucleophilic Attack: A second molecule of p-toluidine then acts as a nucleophile, attacking the iminium ion. This step forms an N,N'-di(p-tolyl)methanediamine intermediate after deprotonation.

Chain Extension and Cyclization: This process repeats, with the diamine intermediate reacting with another equivalent of formaldehyde to generate a new iminium species. This is then attacked by a third molecule of p-toluidine. The resulting linear intermediate is primed for cyclization. The final ring-closing step occurs when one of the terminal secondary amine nitrogens attacks a newly formed iminium ion at the other end of the chain, again with the elimination of water, to yield the stable hexahydro-1,3,5-triazine ring.

Hemiaminal Intermediates and Their Role in Cyclization

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines from the reaction of a primary amine with formaldehyde proceeds through the initial formation of a hemiaminal, also known as a 1-alkanolamine. psu.eduwikipedia.org These hemiaminals are typically unstable intermediates that undergo further reaction to form the final triazine product. psu.eduwikipedia.org

Detailed Research Findings:

The formation of the hexahydro-1,3,5-triazine ring from primary amines and formaldehyde is a condensation reaction. psu.edu The generally accepted mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate is typically in equilibrium with the starting materials and a dehydrated imine species (N-methylideneamine). The subsequent trimerization of the imine or the reaction of the hemiaminal with two more molecules of the amine and formaldehyde leads to the formation of the six-membered hexahydro-1,3,5-triazine ring.

While direct isolation and characterization of the hemiaminal intermediate in the synthesis of hexahydro-1,3,5-tri-p-tolyl-s-triazine is challenging due to its transient nature, its existence is supported by mechanistic studies of similar reactions. For instance, an NMR observation of the equilibrium between an N-methylideneamine and its corresponding hexahydrotriazine trimer has been reported, providing evidence for the involvement of such intermediates. znaturforsch.com

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the kinetics of these reactions. These studies indicate that steric hindrance from bulky substituents, such as the p-tolyl groups, can slow down the kinetics of the substitution reactions involved in the formation of the triazine ring. This suggests that the stability and reactivity of the hemiaminal intermediate can be influenced by the nature of the substituent on the nitrogen atom.

The final product, hexahydro-1,3,5-tri-p-tolyl-s-triazine, is a stable crystalline solid. Its structure has been confirmed by various analytical techniques.

| Technique | Observed Signals |

|---|---|

| ¹H NMR | δ 3.8–4.2 ppm (triazine ring protons), δ 2.3 ppm (p-tolyl methyl groups) |

| Mass Spectrometry | m/z 357.5 (molecular ion peak) |

The synthesis of analogous hexahydro-1,3,5-triazines with different substituents has also been investigated, providing further insight into the role of reaction conditions.

| Parameter | Condition | Impact |

|---|---|---|

| Catalyst | Sulfuric acid (at least 0.05 mol per mol of amide) | Essential for the reaction to proceed efficiently. google.com |

| Temperature | 60°C to 120°C | Optimal range for the reaction. google.com |

| Solvent | Inert organic liquid diluent (e.g., toluene) | Aids in the removal of water via azeotropic distillation. google.com |

Molecular Structure and Conformational Analysis of Hexahydro 1,3,5 Tri P Tolyl S Triazine

X-ray Crystallography of Hexahydro-1,3,5-triazine Derivatives

X-ray diffraction is a definitive technique for resolving the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For hexahydro-1,3,5-triazine derivatives, this method is crucial for validating the conformation of the central ring and the orientation of its substituents.

While a specific crystal structure for s-triazine, hexahydro-1,3,5-tri-p-tolyl- has not been detailed in the search results, analysis of related compounds, such as hexahydro-1,3,5-triphenyl-1,3,5-triazine (B1293582) and other derivatives, provides a strong basis for understanding its solid-state structure. researchgate.net Studies on similar molecules, like 2,4,6-triamino-1,3,5-triazine (melamine), demonstrate the type of data obtained, which includes the crystal system, space group, and unit cell dimensions. For instance, melamine (B1676169) has been shown to crystallize in a monoclinic system. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Van der Waals)

In the solid state, the spatial arrangement of hexahydro-1,3,5-tri-p-tolyl-s-triazine molecules is governed by a network of non-covalent interactions. The bulky p-tolyl groups play a dominant role in the crystal packing. The primary intermolecular forces at play are Van der Waals interactions, specifically London dispersion forces, which are significant due to the large electron cloud of the aromatic rings.

Additionally, C-H···π interactions, where the hydrogen atoms from the methylene (B1212753) bridges of the triazine ring or the methyl groups interact with the electron-rich π-systems of the p-tolyl rings of adjacent molecules, are expected to contribute to the stability of the crystal lattice. The study of polymorphism in related compounds like tri-p-tolyl-1,3,5-triazine highlights that different packing orders can arise, influenced by subtle intermolecular forces such as C-H···N interactions. researchgate.net These forces collectively dictate the density, stability, and macroscopic properties of the crystal.

Conformational Preferences of the Hexahydrotriazine Ring (e.g., Chair Conformation)

The saturated six-membered hexahydro-1,3,5-triazine ring is not planar. wikipedia.org Consistent with the principles of cyclohexane (B81311) stereochemistry, the ring preferentially adopts a chair conformation to minimize angular and torsional strain. In this arrangement, the substituents on the ring atoms can occupy either axial or equatorial positions.

For N,N',N''-trisubstituted hexahydro-1,3,5-triazines, the bulky aryl substituents, in this case, p-tolyl groups, are expected to predominantly occupy the equatorial positions to minimize steric hindrance. This leads to a stable tri-equatorial conformation. The alternative tri-axial conformation would involve significant 1,3-diaxial strain between the bulky substituents, rendering it energetically unfavorable. X-ray diffraction studies on analogous structures, such as the eq-eq-eq isomer of 1,3,5-Triphenyl-1,3,5-triphosphorinane, confirm this preference for equatorial substitution in similar heterocyclic systems. researchgate.net

Spectroscopic Characterization for Structural Features

Spectroscopic techniques are vital for confirming the structural integrity and stereochemical details of hexahydro-1,3,5-tri-p-tolyl-s-triazine in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. researchgate.net For hexahydro-1,3,5-tri-p-tolyl-s-triazine, NMR confirms the successful synthesis and provides insight into the molecule's symmetry and conformation in solution.

In ¹H NMR analysis, the chemical shifts are indicative of the electronic environment of the protons. For the title compound, distinct signals are observed for the different types of protons:

Triazine Ring Protons (N-CH₂-N): These protons typically appear as a singlet, indicating their chemical equivalence, which is consistent with a rapid chair-to-chair interconversion at room temperature. Their chemical shift is generally found in the range of δ 3.8–4.2 ppm. For the closely related hexahydro-1,3,5-triphenyl-s-triazine, these protons appear as a singlet at δ 4.90 ppm. researchgate.net

p-Tolyl Methyl Protons (-CH₃): The three methyl groups on the para position of the tolyl rings give rise to a sharp singlet, typically around δ 2.3 ppm.

Aromatic Protons (Aryl-H): The protons on the p-tolyl rings appear as multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. nih.gov The expected signals would correspond to the methylene carbons of the triazine ring, the methyl carbons of the tolyl groups, and the four distinct carbons of each p-tolyl substituent (two protonated, two quaternary). Characterization of related derivatives like hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) by ¹³C NMR confirms the utility of this technique for structural verification. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Hexahydro-1,3,5-tri-p-tolyl-s-triazine An interactive data table based on typical values.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (N-CH₂-N) | 3.8 - 4.2 | Singlet (s) |

| Methyl (Aryl-CH₃) | ~2.3 | Singlet (s) |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For hexahydro-1,3,5-tri-p-tolyl-s-triazine, the IR spectrum is characterized by vibrations of the triazine ring and the p-tolyl substituents.

Key vibrational bands include:

C-N Stretching: Strong absorptions associated with the stretching of the carbon-nitrogen bonds within the hexahydrotriazine ring are typically observed in the 1350–1500 cm⁻¹ region.

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon stretching within the p-tolyl rings appear in the 1600–1450 cm⁻¹ range.

C-H Stretching: Absorptions for the C-H bonds of the methylene groups and the aromatic rings are found around 3100–2850 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted aromatic rings typically result in a strong band in the 850–800 cm⁻¹ region.

Unlike the parent hexahydro-1,3,5-triazine, the spectrum of the N-trisubstituted title compound lacks the characteristic N-H stretching vibrations (typically seen at 3100–3300 cm⁻¹), confirming the complete substitution on the nitrogen atoms. wikipedia.org

Computational Approaches to Molecular Geometry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for investigating the molecular geometry, electronic structure, and conformational energetics of molecules like hexahydro-1,3,5-tri-p-tolyl-s-triazine. These theoretical calculations can predict the most stable conformations and provide insights into properties that are difficult to measure experimentally.

DFT studies on hexahydro-s-triazine derivatives have been used to model their geometric structure and electronic properties. For instance, computational analyses on their role as corrosion inhibitors show that the nitrogen atoms of the triazine ring and the attached aromatic systems are primary sites for adsorption onto a metal surface. Specifically for p-tolyl substituted derivatives, a moderate adsorption energy of -1.2 eV has been calculated, with the methyl group enhancing surface coverage through hydrophobic interactions.

Conformational analysis using DFT can be performed to compare the relative energies of different conformers, such as the all-equatorial versus various axial/equatorial chair forms, or even twist-boat conformations. These calculations typically confirm that the all-equatorial chair conformation is the global energy minimum, consistent with experimental expectations.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym/Abbreviation |

|---|---|

| s-Triazine, hexahydro-1,3,5-tri-p-tolyl- | 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane |

| Hexahydro-1,3,5-triphenyl-1,3,5-triazine | - |

| 2,4,6-triamino-1,3,5-triazine | Melamine |

| 1,3,5-Triphenyl-1,3,5-triphosphorinane | - |

| Hexahydro-1,3,5-trinitroso-1,3,5-triazine | TNX |

| Cyclohexane | - |

Density Functional Theory (DFT) for Optimized Structures

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules with high accuracy. For hexahydro-1,3,5-tri-p-tolyl-s-triazine, DFT calculations are instrumental in determining the most stable three-dimensional arrangements, known as optimized structures. These calculations typically involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31+G(d,p) or TZVP) to solve the Schrödinger equation in an approximate manner. mdpi.com

The primary conformational flexibility in hexahydro-1,3,5-tri-p-tolyl-s-triazine arises from two main sources: the puckering of the hexahydro-s-triazine ring and the rotation of the p-tolyl groups around the C-N bonds. The triazinane ring can adopt several conformations, with the most common being the chair and boat forms, as well as intermediate twist-boat forms.

In a typical DFT study, the geometries of these different possible conformers are fully optimized to find the local energy minima on the potential energy surface. For each optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. The relative energies of these conformers are then compared to identify the most stable (lowest energy) conformation.

While specific DFT data for hexahydro-1,3,5-tri-p-tolyl-s-triazine is not extensively published, studies on similar 1,3,5-triazine (B166579) derivatives suggest that the chair conformation of the triazinane ring is generally the most stable. mdpi.com The orientation of the three p-tolyl substituents (axial vs. equatorial) on the chair ring would lead to different stereoisomers with distinct energies. For instance, the conformer with all three bulky p-tolyl groups in equatorial positions is expected to be sterically favored.

Below is an illustrative data table representing the kind of results that would be obtained from a DFT optimization of the possible chair conformations. The energy values are hypothetical but representative of the expected trends.

| Conformer | p-Tolyl Group Orientations | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-N) (degrees) |

| Chair (eee) | Tri-equatorial | 0.00 | ~55 |

| Chair (eea) | Di-equatorial, Mono-axial | 5.8 | ~53 |

| Chair (eaa) | Mono-equatorial, Di-axial | 10.2 | ~51 |

| Chair (aaa) | Tri-axial | > 15 | ~49 |

This table is illustrative and based on expected steric hindrance principles for substituted cyclohexanes and related heterocycles. The exact energy values would require specific DFT calculations.

Conformational Energy Landscape Exploration

The conformational energy landscape provides a comprehensive map of all possible shapes of a molecule and their corresponding potential energies. Exploring this landscape is crucial for understanding the dynamic behavior of hexahydro-1,3,5-tri-p-tolyl-s-triazine, including the rates of interconversion between different conformers.

This exploration is often performed computationally by systematically changing specific dihedral angles (a process known as a potential energy surface scan) and calculating the energy at each step. researchgate.net For this molecule, the key dihedral angles to scan would be those associated with the ring puckering and the rotation of the p-tolyl groups.

The results of such a scan reveal the energy barriers (transition states) that separate the stable conformers (energy minima). For example, the energy barrier for the chair-to-chair ring flip of the triazinane ring would be a critical parameter. Similarly, the rotational barriers around the N-C(aryl) bonds determine how freely the p-tolyl groups can spin.

Studies on structurally related N-aryl substituted 1,3,5-triazines have shown that restricted rotation around the C(triazine)-N bond can lead to the existence of distinct symmetric and asymmetric conformers that can be observed using techniques like dynamic NMR spectroscopy. mdpi.com The energy barriers for these rotations, often in the range of 11-15 kcal/mol, can be calculated using DFT and show good agreement with experimental data. mdpi.com

A hypothetical conformational energy profile for the rotation of one p-tolyl group in hexahydro-1,3,5-tri-p-tolyl-s-triazine is presented below. This profile would show energy minima corresponding to staggered conformations and energy maxima corresponding to eclipsed conformations.

| Dihedral Angle (C-N-Caryl-Caryl) | Relative Potential Energy (kcal/mol) | Conformation |

| 0° | 4.5 | Eclipsed (Transition State) |

| 60° | 0.5 | Gauche (Local Minimum) |

| 120° | 5.0 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

This table is a simplified and illustrative representation of a potential energy surface scan for aryl rotation. The actual energy landscape would be more complex due to the interplay of multiple rotational and ring puckering motions.

The exploration of the conformational energy landscape, through methods like potential energy surface scans, provides invaluable insight into the flexibility and predominant structures of hexahydro-1,3,5-tri-p-tolyl-s-triazine at the molecular level. researchgate.net

Theoretical Studies on Electronic Structure and Reactivity

Theoretical evaluations, primarily employing Density Functional Theory (DFT), offer deep insights into the molecular characteristics of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-. These computational approaches are instrumental in predicting the reactive behavior of the molecule.

Quantum chemical calculations are pivotal in determining the electronic nature of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-. A study by Kaya et al. utilized DFT with the B3LYP functional and a 6-31++G(d,p) basis set to analyze the molecule, which they refer to as Inh2. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. A lower energy gap (ΔE) between the HOMO and LUMO suggests higher reactivity. researchgate.netnih.gov

For s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, the HOMO is primarily located on the nitrogen atoms within the triazine ring and the p-tolyl groups. This distribution indicates that these are the regions most capable of donating electrons to an appropriate acceptor, such as a metal surface. The LUMO is similarly distributed across the molecule, signifying the potential sites for electron acceptance. researchgate.net

Table 1: Quantum Chemical Parameters for s-Triazine, hexahydro-1,3,5-tri-p-tolyl-

| Parameter | Value (eV) |

| EHOMO | -5.922 |

| ELUMO | -0.710 |

| Energy Gap (ΔE) | 5.212 |

| Data sourced from Kaya et al. (2015). researchgate.net |

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. The ESP map for s-Triazine, hexahydro-1,3,5-tri-p-tolyl- reveals that the most negative potential (red regions) is concentrated around the nitrogen atoms of the triazine ring. researchgate.net This high electron density signifies that these nitrogen atoms are the primary sites for electrophilic attack and are key to the molecule's ability to adsorb onto a positively charged surface, such as a metal. researchgate.net Conversely, positive potential regions are located elsewhere, indicating areas prone to nucleophilic attack.

The analysis of charge distribution, often through methods like Mulliken population analysis, complements the ESP map by quantifying the partial charges on each atom. In s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, the nitrogen atoms of the triazine ring and the carbon atoms of the attached p-tolyl rings are identified as the primary active sites for interaction. researchgate.net

Other quantum chemical descriptors derived from the electronic parameters in Table 1 further characterize the molecule's reactivity. These include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). A higher HOMO energy and a lower energy gap are generally indicative of better performance as a corrosion inhibitor, as they facilitate electron donation to the metal's vacant d-orbitals. nih.gov

Computational Modeling of Interaction Mechanisms

Computational modeling, particularly through simulations like Monte Carlo, helps in understanding how s-Triazine, hexahydro-1,3,5-tri-p-tolyl- interacts with other surfaces, providing a theoretical underpinning for its practical applications.

Monte Carlo simulations have been employed to investigate the adsorption of s-Triazine, hexahydro-1,3,5-tri-p-tolyl- on a metal surface, specifically the Fe(110) plane, which is a common representation for mild steel. researchgate.net These simulations aim to find the most stable adsorption configuration by minimizing the energy of the system.

The results indicate that the molecule adsorbs onto the iron surface in a relatively flat orientation. This allows for maximum contact and interaction between the active sites of the molecule (the triazine ring and the p-tolyl groups) and the iron atoms. researchgate.net The simulations show strong interaction energies, which become even more favorable in an aqueous environment, suggesting that the inhibitor molecules can effectively displace water molecules from the metal surface. researchgate.net

Table 2: Adsorption Energies from Monte Carlo Simulations

| System | Adsorption Energy (kcal/mol) |

| Inh2 / Fe(110) in vacuum | -193.00 |

| Inh2 / Fe(110) in aqueous solution | -201.21 |

| Data sourced from Kaya et al. (2015). researchgate.net |

The theoretical data provides a strong foundation for the corrosion inhibition properties of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. e3s-conferences.org

The propensity for adsorption is explained by the electronic properties of the molecule. The high electron density on the nitrogen atoms of the triazine ring and the π-electrons of the p-tolyl groups facilitate electron donation to the vacant d-orbitals of iron atoms on the surface. This process, known as chemisorption, leads to the formation of a stable, coordinated layer on the metal. The flat adsorption geometry seen in simulations ensures effective surface coverage. researchgate.netresearchgate.net The large negative adsorption energy further confirms the spontaneity and strength of this protective adsorption process. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics simulations for s-Triazine, hexahydro-1,3,5-tri-p-tolyl- are not readily found in current research literature, studies on related hexahydro-1,3,5-triazine derivatives provide a framework for understanding its potential dynamic behavior. For example, MD simulations have been extensively used to investigate the properties of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a well-known energetic material. nih.govresearchgate.netnih.goviaea.org These studies, although focused on a molecule with different substituents (nitro groups instead of p-tolyl groups), highlight the types of dynamic phenomena, such as ring inversion and phase transitions, that could be explored for the title compound. nih.govacs.org

Conformational Dynamics of Hexahydro-1,3,5-tri-p-tolyl-s-triazine

The hexahydro-1,3,5-triazine ring is not planar and can adopt several conformations, primarily chair and boat forms. The substituents on the nitrogen atoms play a crucial role in determining the preferred conformation and the energy barriers between different conformational states.

For 1,3,5-trialkylhexahydro-1,3,5-triazines, the conformational equilibrium is a key area of study. Research on compounds like 1,3,5-tri-t-butylhexahydro-1,3,5-triazine has shown that the bulky alkyl groups have a profound effect on the ring's conformation, sometimes favoring conformations where a bulky group is in an axial position, which is counterintuitive based on simple steric hindrance models. rsc.org In the case of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, the three large p-tolyl groups would be expected to have a significant impact on the conformational landscape. The molecule likely undergoes ring inversion, and the orientation of the p-tolyl groups (axial vs. equatorial) would be a central aspect of its conformational dynamics. Detailed dynamic NMR studies and computational modeling would be necessary to fully characterize these dynamics.

Intermolecular Forces in Condensed Phases

In the solid or liquid state, molecules of s-Triazine, hexahydro-1,3,5-tri-p-tolyl- would interact through various intermolecular forces. These forces dictate the material's bulk properties, such as its melting point, boiling point, and solubility. The primary intermolecular forces expected for this compound are van der Waals forces, specifically London dispersion forces, arising from the large, nonpolar p-tolyl groups. The sheer size of these aromatic rings would lead to significant dispersion interactions.

The table below summarizes some of the key computed properties for s-Triazine, hexahydro-1,3,5-tri-p-tolyl-.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₃ | nih.govnih.gov |

| Molecular Weight | 357.5 g/mol | nih.gov |

| IUPAC Name | 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane | nih.gov |

Chemical Transformations and Synthetic Utility

Reaction Pathways of Hexahydro-1,3,5-tri-p-tolyl-s-triazine

The hexahydro-1,3,5-triazine ring can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution, which alter its structure and functional groups.

The oxidation of hexahydro-1,3,5-tri-p-tolyl-s-triazine can be achieved using strong oxidizing agents. This process can target the methylene (B1212753) bridges of the triazine ring or the methyl groups on the p-tolyl substituents, depending on the reaction conditions. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can facilitate this transformation. Such reactions can lead to the formation of various oxidized derivatives, although the specific products from the oxidation of the hexahydro-s-triazine ring itself are not extensively detailed in readily available literature. It is known that hexahydro-s-triazines are susceptible to oxidation, which can lead to instability under certain environmental conditions.

Table 1: Common Reagents for Oxidation

| Oxidizing Agent | Potential Reaction Site |

|---|---|

| Potassium Permanganate | Triazine ring, p-tolyl methyl group |

Data derived from research on the general chemical reactions of 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane.

The reduction of the hexahydro-1,3,5-triazine ring system is less common as it is already a saturated heterocycle. However, the term "reduction" in the context of this compound might refer to the reductive cleavage of the ring or reactions involving the aryl substituents. Reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether, or catalytic hydrogenation using hydrogen gas with a palladium catalyst, are typical reducing systems for various functional groups. These reactions could potentially cleave the C-N bonds within the triazine ring, leading to the formation of amines.

Table 2: Common Reagents for Reduction

| Reducing Agent | Potential Outcome |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reductive cleavage of the triazine ring |

Data based on general reduction methodologies applicable to similar nitrogen-containing heterocycles.

The hexahydro-1,3,5-tri-p-tolyl-s-triazine molecule can undergo nucleophilic substitution, primarily through the cleavage of the triazine ring. The ring is susceptible to hydrolysis, especially under acidic conditions, which breaks the C-N bonds and releases formaldehyde (B43269) and p-toluidine (B81030). wikipedia.org This decomposition pathway is a key aspect of its chemistry and utility. While the saturated triazine ring itself does not undergo substitution in the same way an aromatic ring would, it can react with nucleophiles that lead to ring-opening. For example, reactions with amines or thiols in the presence of a base can lead to the exchange of the amine components or the formation of aminomethylated products.

Hexahydro-1,3,5-triazinanes as Precursors in Organic Synthesis

1,3,5-Trisubstituted hexahydro-1,3,5-triazines, often referred to as triazinanes, are stable and readily available compounds that serve as important precursors in organic synthesis. thieme-connect.com They function as surrogates for unstable formaldimines, which are key intermediates in various bond-forming reactions. thieme-connect.comresearchgate.net

A crucial aspect of the synthetic utility of hexahydro-1,3,5-tri-p-tolyl-s-triazine is its ability to act as a precursor to N-(p-tolyl)methanimine. thieme-connect.comresearchgate.net The triazine exists in equilibrium with its monomeric imine form, particularly in solution and in the presence of a catalyst. thieme-connect.com This in situ generation of the reactive imine intermediate circumvents the need to handle the often unstable free imine. masterorganicchemistry.comchadsprep.com The formation of the imine involves the reversible cleavage of the triazine ring. libretexts.org

The general mechanism involves:

Protonation of a ring nitrogen atom.

Cleavage of a C-N bond to form a ring-opened intermediate.

Further fragmentation to release the monomeric imine and a diamine species, which can also dissociate.

This equilibrium allows the triazine to serve as a convenient source of the imine for subsequent reactions. thieme-connect.comresearchgate.net

Hexahydro-1,3,5-triazinanes are extensively used as electrophilic reagents in aminomethylation reactions. thieme-connect.com By generating the reactive formaldimine species in situ, they can react with a wide range of nucleophiles. thieme-connect.comthieme.de

Notable examples include:

Hydroaminomethylation: Ruthenium-catalyzed hydroaminomethylation of allenes and 1,3-dienes with 1,3,5-triazinanes provides access to branched amines and homoallylic amines, respectively. thieme-connect.com

Mannich Reactions: In the presence of a suitable catalyst, such as a chiral N,N'-dioxide-Ni(II) complex, triazinanes react with nucleophiles like β-keto esters or amides to yield optically active β-amino compounds. thieme-connect.comresearchgate.net

Three-Component Reactions: Enantioselective three-component aminomethylation reactions involving α-diazo ketones, alcohols, and 1,3,5-triazines have been developed, showcasing the versatility of triazinanes as aminomethylating agents. thieme.de

These reactions highlight the importance of hexahydro-1,3,5-tri-p-tolyl-s-triazine and related triazinanes as practical and efficient building blocks for constructing complex nitrogen-containing molecules. thieme-connect.com

Cycloaddition Reactions Involving Triazinanes

Hexahydro-1,3,5-triazines, such as s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, are versatile building blocks in organic synthesis. Their utility stems from their ability to act as synthons of varying atom-lengths in cycloaddition reactions, providing access to a wide array of heterocyclic structures. These reactions are often facilitated by the in situ generation of formaldimines from the triazinane ring. researchgate.net

Use as Two-Atom Synthons

In certain cycloaddition reactions, hexahydro-1,3,5-triazines can serve as two-atom synthons. This reactivity is exemplified in the three-component reaction of amines, 1,3,5-triazinanes, and alkyne esters. researchgate.net When alkyl-substituted 1,3,5-triazinanes are employed, they can act as a two-atom synthon, leading to the formation of dihydropyrrolidone analogues through intramolecular cyclization. researchgate.net While this specific reaction has been reported for alkyl-substituted triazinanes, the principle could be extended to aryl-substituted variants like hexahydro-1,3,5-tri-p-tolyl-s-triazine under appropriate conditions.

Use as Three-Atom Synthons

The most common mode of reactivity for hexahydro-1,3,5-triazines in cycloaddition reactions is as a three-atom synthon (C-N-C). This has been demonstrated in various transformations, including the synthesis of tetrahydropyrimidines and dihydrooxazines. For instance, aryl-substituted 1,3,5-triazinanes react with alkyne esters in a regioselective manner to yield tetrahydropyrimidines. researchgate.net In a metal-free approach, the formal [3+3] annulation of naphthols with 1,3,5-triazinanes also utilizes the triazinane as a three-atom synthon to produce dihydrooxazine derivatives. researchgate.net

A notable example is the catalyst-free formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines, where the triazine functions as a formal 1,3-dipole. This reaction tolerates N-aryl-1,3,5-triazines bearing both electron-donating and electron-withdrawing groups, suggesting that hexahydro-1,3,5-tri-p-tolyl-s-triazine would be a suitable substrate.

Use as Four-Atom Synthons

Hexahydro-1,3,5-triazines can also participate as four-atom synthons in cycloaddition reactions. An example of this is the [4+2]-cycloaddition of para-quinone methides with hexahydro-1,3,5-triazines, which occurs under mild, catalyst-free conditions to afford 1,3-benzoxazine derivatives. This reaction showcases the versatility of the triazinane ring system in constructing complex heterocyclic frameworks.

Use as Six-Atom Synthons

The entire hexahydro-1,3,5-triazine ring can act as a six-atom synthon in certain cycloaddition reactions. A key example is the unprecedented [2+2+2] cycloaddition reaction of 1,3,5-triazinanes with diethyl acetylene (B1199291) dicarboxylate. researchgate.net This catalyst-free reaction provides an efficient and mild route to functionalized tetrahydropyrimidines. researchgate.net The reaction proceeds through the fragmentation of the triazinane and subsequent recombination, effectively incorporating all six atoms of the heterocyclic core into the final product structure.

Derivatization Strategies for Functional Materials

The unique structure of s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, with its combination of a flexible heterocyclic core and rigid aromatic side chains, makes it an interesting candidate for the development of novel functional materials. Derivatization strategies can be employed to tune its properties for specific applications.

Structural Modifications of the p-Tolyl Groups

The p-tolyl groups on the hexahydro-1,3,5-triazine ring present multiple opportunities for structural modification to create functional materials. These modifications can be targeted at either the aromatic ring or the methyl group.

Table 1: Potential Derivatization Reactions of the p-Tolyl Groups

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced | Potential Applications |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) | Precursors for dyes, nonlinear optical materials |

| Br₂/FeBr₃ | Bromo (-Br) | Flame retardants, intermediates for cross-coupling | |

| Acyl Chloride/AlCl₃ | Acyl (-COR) | Photoinitiators, liquid crystals | |

| H₂SO₄ (fuming) | Sulfonic Acid (-SO₃H) | Ion-exchange resins, proton conductors | |

| Free Radical Halogenation | NBS, Benzoyl Peroxide | Bromomethyl (-CH₂Br) | Cross-linking agents, initiators for polymerization |

| Oxidation of Methyl Group | KMnO₄ or K₂Cr₂O₇ | Carboxylic Acid (-COOH) | Building blocks for polyesters and polyamides |

The introduction of functional groups onto the p-tolyl rings can significantly alter the electronic and physical properties of the molecule. For example, nitration or halogenation can introduce reactive handles for further functionalization or for tuning the material's properties, such as its refractive index or flame retardancy. Acylation could lead to precursors for photoactive materials. Sulfonation would increase the polarity and could be used to create ion-exchange materials.

Furthermore, the methyl groups of the p-tolyl substituents can be functionalized. Free-radical bromination, for instance, would yield benzylic bromides, which are versatile intermediates for introducing a wide range of functionalities or for creating cross-linked polymer networks. Oxidation of the methyl groups to carboxylic acids would transform the molecule into a tripodal linker, suitable for the synthesis of metal-organic frameworks (MOFs) or polyesters and polyamides with a well-defined three-dimensional structure. The synthesis of s-triazine based polymers has been demonstrated as a viable strategy for creating materials with specific properties, such as flame retardancy. mdpi.com

Ring Transformations and Rearrangements

The hexahydro-1,3,5-triazine ring system, while stable under certain conditions, can be induced to undergo transformations, leading to the formation of different heterocyclic and acyclic structures. These reactions typically involve the cleavage of one or more carbon-nitrogen bonds within the ring, driven by reagents such as acids, nucleophiles, or through thermal means.

One of the key synthetic utilities of 1,3,5-disubstituted hexahydro-1,3,5-triazines is their role as a source of imine equivalents. In the presence of a Lewis acid catalyst, these triazines can undergo a ring-opening reaction to generate N-methyleneanilines. This transformation opens up possibilities for subsequent reactions. For instance, the in-situ generated N-methyleneanilines can react with ketene (B1206846) acetals to produce β-anilinopropionates.

Acid-Catalyzed Hydrolysis and Ring Opening

The stability of the hexahydro-s-triazine ring is significantly influenced by pH. In acidic conditions, the ring is susceptible to hydrolysis, which can lead to complete decomposition or the formation of ring-opened products. For example, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly acid-catalyzed. researchgate.net While specific kinetic data for the p-tolyl derivative is not extensively documented, the general principle of acid-lability holds true for this class of compounds. researchgate.net

Under acidic conditions, the protonation of the nitrogen atoms can weaken the C-N bonds, facilitating nucleophilic attack by water or other nucleophiles present in the reaction medium. This can lead to the formation of acyclic intermediates. A review of the ring-opening reactions of 1,3,5-triazines highlights their utility as precursors for amidines. researchgate.net The reaction of a 1,3,5-triazine (B166579) with an amine can lead to the formation of the corresponding amidine through ring cleavage. researchgate.net

Thermal Decomposition

The thermal stability of hexahydro-1,3,5-triazine derivatives is another area of interest. While extensive studies have been conducted on energetic materials like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), the thermal behavior of the tri-p-tolyl derivative is less characterized. researchgate.netdtic.mil The decomposition of RDX is known to proceed through complex pathways involving both gas and liquid phase reactions, suggesting that the thermal degradation of the tri-p-tolyl analog could also lead to a variety of smaller molecules through fragmentation of the triazine ring. dtic.mil

Transformation into Other Heterocycles

Hexahydro-1,3,5-triazines can serve as synthons for the construction of other heterocyclic systems. For instance, there are reports of 1,3,5-triazinanes being used to prepare other heterocycles such as imidazoles. This transformation would involve a significant rearrangement of the triazine core.

The following table summarizes the types of transformations that hexahydro-1,3,5-triazines can undergo, providing a general framework for the potential reactivity of the p-tolyl derivative.

| Transformation Type | General Reactants/Conditions | Potential Products | Reference |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Ring-opened products, p-toluidine, formaldehyde | researchgate.net |

| Ring Opening to Amidines | Amines, acid catalyst | N,N'-disubstituted formamidines | researchgate.net |

| Thermal Decomposition | High temperature | Fragmentation products | researchgate.netdtic.mil |

Further research into the specific reaction conditions and mechanistic pathways for the ring transformations of s-Triazine, hexahydro-1,3,5-tri-p-tolyl- would provide a more detailed understanding of its synthetic utility and potential for creating novel molecular architectures.

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Molecular Recognition

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular behavior of triazine derivatives is governed by a variety of non-covalent interactions. While the saturated hexahydrotriazine ring of s-Triazine, hexahydro-1,3,5-tri-p-tolyl- does not possess the aromaticity of 1,3,5-triazine (B166579), the three p-tolyl groups are key players in forming intermolecular connections.

π-π Stacking: The electron-rich phenyl rings of the p-tolyl groups are capable of engaging in π-π stacking interactions. This type of interaction is crucial in the self-assembly of aromatic compounds, influencing the packing and ordering of molecules in the solid state. In derivatives of 2,4-diamino-1,3,5-triazine, π-π stacking was observed specifically in phenyl-substituted variants, leading to the formation of distinct three-dimensional structures. chim.it

Hydrogen Bonding: Although the primary structure of hexahydro-1,3,5-tri-p-tolyl-s-triazine lacks strong hydrogen bond donors, related triazine compounds demonstrate the importance of this interaction. For instance, 2,4-diamino-1,3,5-triazine derivatives form extensive networks through hydrogen bonds. chim.it In the context of the target molecule, while it cannot self-associate through strong hydrogen bonds, it can act as a hydrogen bond acceptor through its nitrogen atoms, allowing it to interact with other molecules that are hydrogen bond donors.

These non-covalent forces are fundamental to the compound's ability to form larger, ordered assemblies.

Self-Assembly Processes and Network Formation

The interplay of non-covalent interactions drives the spontaneous organization of individual molecules into well-defined, stable superstructures. For triazine derivatives, this self-assembly can lead to the formation of complex and functional networks. chim.it

The self-assembly of 2,4-diamino-6-R-1,3,5-triazines with other molecules, such as glutarimide (B196013), results in new complexes where the final structure is highly dependent on the substituent (R group). chim.it For example, when the substituent is a phenyl or p-tolyl group, the resulting complexes form zig-zag sheets and dimers through a combination of hydrogen bonds. chim.it This illustrates how the peripheral groups on the triazine core, such as the p-tolyl groups in hexahydro-1,3,5-tri-p-tolyl-s-triazine, are instrumental in directing the self-assembly process and determining the ultimate architecture of the supramolecular network. The combination of different secondary interactions can increase the dimensionality of these networks from 1D to 3D. chim.it

Selective Host-Guest Chemistry

Molecular recognition is a key aspect of supramolecular chemistry, where a host molecule selectively binds to a specific guest molecule. The capacity of 1,3,5-triazine derivatives to form non-covalent bonds makes them excellent candidates for host-guest systems. chim.it

Research on 2,4-diamino-1,3,5-triazines has demonstrated their ability to selectively recognize and bind imides like glutarimide through the formation of triple hydrogen bonds. chim.it The ratio of triazine to glutarimide in the resulting complex was found to be dependent on the substituent on the triazine ring. chim.it This suggests that the cavity and interaction sites created by the specific geometry and electronic properties of triazine derivatives can be tailored for selective binding. By extension, the defined structure of s-Triazine, hexahydro-1,3,5-tri-p-tolyl- provides a framework that could be exploited for recognizing and encapsulating complementary guest molecules, driven by the aforementioned non-covalent interactions.

Applications in Corrosion Inhibition Technologies

s-Triazine, hexahydro-1,3,5-tri-p-tolyl- and related compounds are recognized for their utility as corrosion inhibitors, particularly for protecting metals in industrial environments.

Mechanistic Understanding of Inhibitor Adsorption on Metal Surfaces

The primary mechanism by which triazine derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical and/or chemical interactions.

Physisorption: This process involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.

Chemisorption: This involves stronger coordinate-type bonds formed by the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal. The nitrogen atoms in the triazine ring possess lone pairs of electrons that can be donated to the metal, facilitating strong chemical adsorption. e3s-conferences.orgnih.gov

Studies on various triazine inhibitors have shown that their adsorption often follows established models like the Langmuir and Frumkin adsorption isotherms. e3s-conferences.orgnih.gov Thermodynamic analysis of a triazine derivative synthesized from formaldehyde (B43269) and ethanolamine (B43304) indicated that its adsorption onto a mild steel surface was a spontaneous and exothermic physical process. e3s-conferences.org In contrast, studies on other s-triazine derivatives suggest a corrosion inhibition mechanism that involves both physical and chemical interactions. nih.gov The adsorption is driven by the inhibitor's ability to displace water molecules from the metal surface and form a stable, passivating film.

Influence of Molecular Structure on Inhibition Performance

The effectiveness of a triazine-based corrosion inhibitor is intrinsically linked to its molecular structure. The substituents on the triazine ring play a critical role in determining the efficiency of inhibition.

The presence of the three p-tolyl groups in s-Triazine, hexahydro-1,3,5-tri-p-tolyl- significantly influences its performance. The methyl group on the p-tolyl substituent is an electron-donating group. This has two primary effects:

Increased Electron Density: The electron-donating nature of the methyl groups enhances the electron density on the triazine ring. This makes the nitrogen atoms more electron-rich and thus better able to coordinate with the metal surface, strengthening the chemical bond and improving adsorption.

Surface Coverage: The bulky p-tolyl groups increase the surface area covered by each adsorbed molecule, leading to a more effective protective barrier against corrosive species, even at low concentrations.

Research comparing different s-triazine derivatives has confirmed the importance of electron-donating groups. nih.gov For instance, derivatives with electron-donating groups like -Br and -OCH₃ showed significantly higher inhibition efficiencies (96.5% and 93.4%, respectively) compared to a derivative without such groups (79.0%). nih.gov This aligns with computational studies, which show that molecules with electron-donating groups have higher adsorption energies, indicating a stronger and more favorable interaction with the metal surface. nih.gov

Interactive Data Table: Structural Influence on Corrosion Inhibition

| Inhibitor Derivative | Substituent Type | Inhibition Efficiency (%) | Adsorption Energy (kcal/mol) | Primary Interaction |

| PTA-1 | None | 79.0 | -428.73 | Mixed |

| PTA-2 | Electron-donating (-Br) | 96.5 | -439.73 | Mixed |

| PTA-3 | Electron-donating (-OCH₃) | 93.4 | -436.62 | Mixed |

| Data derived from studies on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives for illustrative purposes. nih.gov |

Future Research Directions and Emerging Opportunities for S Triazine, Hexahydro 1,3,5 Tri P Tolyl

The chemical compound s-Triazine, hexahydro-1,3,5-tri-p-tolyl-, a symmetrically substituted triazacyclohexane, stands as a molecule of significant potential. While its fundamental synthesis is established, the horizon for its application and derivatization is vast and largely untapped. Future research efforts are poised to unlock novel functionalities and applications by focusing on sustainable synthesis, computational design, materials science, nanotechnology, and fundamental reactivity studies.

Q & A

Q. What are the optimal synthetic routes for preparing hexahydro-1,3,5-tri-p-tolyl-s-triazine, and how can reaction efficiency be validated?

The synthesis of hexahydro-s-triazine derivatives typically begins with cyanuric chloride as a precursor due to its trifunctional reactivity. Stepwise nucleophilic substitution with p-tolyl groups can be achieved under controlled temperatures and pH conditions. For example, substituting chlorine atoms with p-tolylamine derivatives at 0–5°C in anhydrous solvents (e.g., THF or DCM) minimizes side reactions. Reaction efficiency should be validated via thin-layer chromatography (TLC) and HPLC-MS to monitor intermediate formation and purity . Yield optimization may require iterative adjustments to stoichiometry and solvent polarity.

Q. What analytical techniques are most reliable for characterizing hexahydro-1,3,5-tri-p-tolyl-s-triazine and its intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regioselectivity.

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Detects molecular ion peaks and fragmentation patterns, critical for verifying hydrogenation and functional group retention .

- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry, particularly for validating hexahydro ring conformation .

- FT-IR Spectroscopy : Identifies N-H stretching (3100–3300 cm) and C-N vibrations (1350–1500 cm) to confirm triazine core stability .

Q. How can researchers address instability issues during quantitative analysis of hexahydro-s-triazine derivatives?

Hexahydro-s-triazines are prone to hydrolysis and oxidation under ambient conditions. For direct analysis in complex matrices (e.g., metalworking fluids), electrospray ionization mass spectrometry (ESI-MS) with minimal sample preparation is recommended to avoid degradation. Stabilize samples by acidifying to pH 3–4 and storing at –20°C .

Advanced Research Questions

Q. What mechanistic insights govern the nucleophilic substitution reactivity of hexahydro-s-triazine derivatives?

The triazine core exhibits orthogonal chemoselectivity: chlorine atoms at positions 2, 4, and 6 react sequentially under varying temperatures. For hexahydro derivatives, steric hindrance from p-tolyl groups slows substitution kinetics. Computational studies (e.g., DFT) reveal that electron-withdrawing substituents lower activation energy for nucleophilic attack, while bulky groups favor mono-substitution . Experimental validation via kinetic profiling (e.g., UV-Vis monitoring) is critical for optimizing multi-step syntheses .

Q. How can researchers resolve contradictions in bioactivity data for s-triazine derivatives across different studies?

Discrepancies often arise from:

- Variability in microbial strains or cell lines : Standardize assays using ATCC-recommended cell cultures (e.g., MCF-7 for antiproliferative studies) .

- Degradation during bioassays : Include stability controls (e.g., HPLC checks pre- and post-assay) to confirm compound integrity .

- Synergistic effects from impurities : Use preparative HPLC to isolate >98% pure samples before testing .

Q. What experimental design principles apply to studying the environmental impact of hexahydro-s-triazine biocides?

- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri for acute toxicity screening. Pre-concentration steps (e.g., solid-phase extraction) may be needed for trace-level detection .

- Degradation pathways : Employ LC-QTOF-MS to identify breakdown products under UV light or microbial action. Compare with predictive models (e.g., EPI Suite) to assess persistence .

Q. How can computational modeling enhance the design of triazine-based functional materials?

- Molecular docking : Predict binding affinity of triazine derivatives with biological targets (e.g., DNA for biosensor applications) .

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for photocatalytic or optoelectronic applications .

- Molecular dynamics (MD) : Simulate interactions in aqueous matrices to improve biocide formulation stability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the pH stability range of hexahydro-s-triazine biocides?

Some studies report stability at pH 6–9 , while others note degradation at pH >7 . This discrepancy likely stems from:

- Matrix effects : Metalworking fluids may contain stabilizers (e.g., surfactants) that mitigate hydrolysis.

- Analytical sensitivity : ESI-MS detects low-abundance degradation products missed by UV-Vis.

Resolution : Conduct parallel stability tests in both synthetic buffers and real-world matrices, using high-resolution MS to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.